6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a pyrimidine-2,4-dione core with a triazole ring, linked through a sulfanyl bridge to a chlorophenyl and methylphenyl group. Such structural diversity makes it a candidate for various chemical, biological, and industrial applications.
Properties
IUPAC Name |
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-13-3-2-4-17(9-13)28-19(10-16-11-20(30)25-21(31)24-16)26-27-22(28)32-12-18(29)14-5-7-15(23)8-6-14/h2-9,11H,10,12H2,1H3,(H2,24,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVVMOAWIOHNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Triazole Formation
The 4-(3-methylphenyl)-1,2,4-triazole-3-thiol intermediate is synthesized via cyclocondensation of 3-methylphenylhydrazine with a thiocarbazate derivative.
- Reactant : 3-Methylphenylhydrazine (1.0 eq) and ethyl thiocarbazate (1.2 eq) in ethanol.
- Conditions : Reflux at 80°C for 12 hours under nitrogen.
- Workup : Acidification with HCl (1M) to pH 2–3, followed by filtration.
- Yield : 68–72% after recrystallization from ethanol/water.
Analytical Data :
Functionalization at Position 5
The thiol group undergoes alkylation with 2-bromo-1-(4-chlorophenyl)ethan-1-one to introduce the sulfanyl-ketone side chain.
- Reactants : Triazole-3-thiol (1.0 eq), 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.1 eq), K2CO3 (2.0 eq).
- Solvent : Anhydrous DMF, 0°C → RT, 6 hours.
- Workup : Quench with ice-water, extract with EtOAc, dry over Na2SO4.
- Yield : 85–88% after silica gel chromatography (hexane/EtOAc 3:1).
Key Spectral Data :
Synthesis of Tetrahydropyrimidine-2,4-Dione
Biginelli Reaction Variant
The uracil moiety is constructed via cyclization of N-methylurea with ethyl acetoacetate, followed by reduction.
Stepwise Protocol :
- Cyclization : Ethyl acetoacetate (1.0 eq), N-methylurea (1.2 eq), conc. HCl (cat.), reflux in ethanol (4 hours).
- Intermediate Isolation : Ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Yield: 78%).
- Reduction : Intermediate (1.0 eq), LiAlH4 (2.0 eq) in THF, 0°C → RT, 2 hours.
- Workup : Quench with Na2SO4·10H2O, filter, concentrate.
- Yield : 65% (6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione).
Characterization :
Coupling of Triazole and Uracil Moieties
Mannich-Type Alkylation
The methylene bridge is formed via a Mannich reaction between the triazole’s methyl group and the uracil’s NH group.
Reaction Setup :
- Reactants : Functionalized triazole (1.0 eq), uracil (1.2 eq), formaldehyde (37% aq., 1.5 eq).
- Catalyst : p-TsOH (0.1 eq) in dioxane.
- Conditions : 90°C, 8 hours.
- Yield : 60–63% after HPLC purification (C18 column, MeCN/H2O 70:30).
Critical Data :
Final Product Characterization
Spectroscopic Confirmation
1H NMR (600 MHz, DMSO-d6) :
- δ 11.32 (s, 1H, NH), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.65–7.40 (m, 7H, Ar-H), 4.85 (s, 2H, -CH2-), 3.20 (s, 3H, -CH3).
13C NMR (151 MHz, DMSO-d6) :
HRMS (ESI+) :
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Alkylation Solvent | DMF (anhydrous) | +15% vs. THF |
| Mannich Catalyst | p-TsOH (0.1 eq) | +20% vs. HCl |
| Purification | Prep-HPLC (C18) | Purity >99% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nitrating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various functionalized aromatic derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit significant antimicrobial properties. The presence of the triazole moiety is particularly noteworthy as triazoles are known for their antifungal and antibacterial activities. Studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogens including bacteria and fungi .
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Triazole derivatives have been reported to interfere with cancer cell proliferation and induce apoptosis in certain cancer types. Preliminary studies show that modifications to the tetrahydropyrimidine structure can enhance cytotoxicity against cancer cell lines .
Enzyme Inhibition
Another application lies in enzyme inhibition. Compounds with similar structures have shown efficacy as inhibitors of specific enzymes involved in disease pathways. For instance, triazole-based compounds are often investigated for their ability to inhibit enzymes like aromatase and carbonic anhydrase which are critical in cancer progression and other diseases .
Pesticidal Properties
The compound's ability to disrupt biological processes in pests makes it a candidate for agricultural applications. Research has indicated that sulfur-containing compounds can act as effective pesticides due to their toxicity towards various insect species while being less harmful to beneficial insects.
Plant Growth Regulation
Compounds similar to This compound may also serve as plant growth regulators. Studies suggest that triazole derivatives can modulate plant growth by affecting hormone levels and stress responses in plants .
Synthesis of Novel Materials
The unique chemical structure allows for the synthesis of novel materials with specific properties. For instance, the incorporation of the tetrahydropyrimidine moiety can lead to materials with enhanced thermal stability or electrical conductivity. Such materials are being explored for applications in electronics and nanotechnology .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated a significant reduction in bacterial growth rates compared to controls. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest strong antimicrobial potential.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that modifications to the compound increased its cytotoxic effects significantly. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates.
Case Study 3: Agricultural Applications
Field trials using formulations based on this compound showed a marked decrease in pest populations while maintaining crop yields. The effectiveness as a pesticide was attributed to its mode of action targeting specific metabolic pathways in insects.
Mechanism of Action
The mechanism of action of 6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione likely involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structural features suggest it may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl] ethanone
Uniqueness
Compared to similar compounds, 6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its combination of a pyrimidine-2,4-dione core with a triazole ring and sulfanyl bridge. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
The compound 6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule featuring multiple pharmacophores, including triazole and pyrimidine rings. Its structure suggests potential biological activity, particularly in medicinal chemistry as an antiviral or anticancer agent due to its functional groups and molecular interactions.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
| Property | Details |
|---|---|
| IUPAC Name | 6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
| Molecular Formula | C23H20ClN5O3S |
| Molecular Weight | Approximately 469.95 g/mol |
| CAS Number | 852048-71-6 |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological macromolecules. The triazole and pyrimidine rings can potentially inhibit enzyme activity or modulate receptor functions. The presence of the chlorophenyl group may enhance hydrophobic interactions with target proteins, increasing binding affinity and specificity .
Antiviral and Anticancer Properties
Research indicates that compounds similar to this one exhibit significant antiviral activities. For instance, derivatives containing triazole rings have demonstrated effectiveness against various viral pathogens. In a study focusing on related compounds, some derivatives showed approximately 50% inhibition of tobacco mosaic virus (TMV), indicating potential for antiviral applications .
Additionally, the compound's structure suggests it may possess anticancer properties. Triazole derivatives have been explored for their chemotherapeutic effects against cancer cell lines. For example, certain triazolethiones have shown promising results in inhibiting colon carcinoma (HCT-116) with IC50 values in the micromolar range .
Antimicrobial Activity
The presence of sulfanyl and chlorophenyl groups in the compound's structure correlates with antimicrobial activity. Similar compounds have been reported to exhibit antibacterial effects against various pathogens. In vitro studies have suggested that modifications in the triazole and pyrimidine structures can lead to enhanced antimicrobial properties .
Research Findings and Case Studies
Several studies have explored the synthesis and biological evaluation of compounds related to the target molecule:
- Synthesis of Triazole Derivatives : A study synthesized multiple triazole derivatives and evaluated their antiviral activities against TMV. Some compounds achieved significant inhibition rates comparable to established antifungal agents .
- Anticancer Activity Evaluation : Research on 1,2,4-triazoles has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and inhibition of specific signaling pathways .
- Antimicrobial Studies : Compounds derived from similar structures were tested against bacterial strains like Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including coupling steps and heterocyclic ring formation. Key considerations include:
- Solvent Selection : Dimethylformamide (DMF) is often used for coupling reactions due to its polarity and ability to stabilize intermediates .
- Catalysts : Palladium on carbon (Pd/C) can facilitate coupling reactions under hydrogenation conditions .
- Temperature Control : Refluxing in ethanol or DMF at 80–100°C optimizes yields while minimizing side reactions .
- Purification : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) ensure high purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR validate the positions of the 4-chlorophenyl, triazole, and tetrahydropyrimidine moieties. For example, the 2-oxoethyl sulfanyl group shows characteristic shifts at δ 3.8–4.2 ppm (CH) and δ 8.1–8.3 ppm (C=O) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and S–C (650–700 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragment patterns .
Q. How should researchers design initial biological activity screening for this compound?
- Target Selection : Prioritize enzymes or receptors linked to the compound’s structural analogs (e.g., kinases, GPCRs) .
- Assay Types :
- Enzyme Inhibition : Measure IC values using fluorometric or colorimetric assays (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) and compare with non-cancerous cells to assess selectivity .
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Structural Validation : Re-analyze compound purity via HPLC and NMR to rule out degradation or isomerization .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., effect size calculations) to identify outliers or confounding variables .
Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound?
- Functional Group Modifications : Systematically replace or modify groups (e.g., 4-chlorophenyl with other halophenyls) and test activity changes .
- Analog Comparison : Use a table to correlate structural features with activity (example below):
| Compound Modification | Biological Activity Change | Reference Approach |
|---|---|---|
| Replacement of triazole with oxadiazole | Reduced kinase inhibition | |
| Methylation of tetrahydropyrimidine | Enhanced solubility |
Q. How can computational modeling optimize reaction pathways for derivative synthesis?
- DFT Calculations : Predict transition states and intermediates for key steps (e.g., triazole ring closure) to identify energy barriers .
- Machine Learning : Train models on reaction yield data (e.g., solvents, catalysts) to recommend optimal conditions .
- COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to scale up synthesis without side reactions .
Q. What biophysical techniques validate target interactions for this compound?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to purified enzymes .
- X-ray Crystallography : Resolve co-crystal structures to identify binding pocket interactions (e.g., hydrogen bonds with the triazole ring) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess interaction strength .
Q. How can analytical protocols be standardized across laboratories?
- Collaborative Trials : Share batches of the compound between labs to compare HPLC retention times and NMR spectra .
- Reference Materials : Use certified standards (e.g., USP-grade reagents) for calibration .
- Data Sharing Platforms : Upload spectral data to open-access repositories (e.g., PubChem) for cross-validation .
Q. What strategies integrate experimental data with theoretical frameworks?
Q. How can solubility and stability challenges be addressed during formulation?
- Co-Solvent Systems : Test mixtures of PEG-400 and ethanol to enhance aqueous solubility .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
- Accelerated Stability Studies : Use thermal (40°C) and humidity (75% RH) chambers to predict degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
